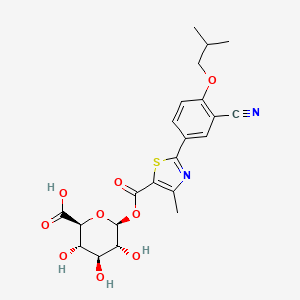

Febuxostat Acyl Glucuronide

説明

Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used to manage chronic hyperuricemia in patients with gout . The acyl glucuronide form is produced through the conjugation of Febuxostat with glucuronic acid, a process mediated by uridine diphosphate-glucuronosyltransferase enzymes .

作用機序

フェブキソスタット アシル グルクロニドの主な作用機序には、その形成と体からの後のクリアランスが含まれます。 グルクロン酸との抱合は、フェブキソスタットの溶解性を高め、腎臓からの排泄を促進します . アシルグルクロニド型は、トランスアシル化反応を通じて生物学的巨大分子と相互作用することもでき、フェブキソスタットの薬物動態と薬力学に影響を与える可能性があります .

類似の化合物:

アロプリノール アシル グルクロニド: もう1つのキサンチンオキシダーゼ阻害剤代謝産物。

ジクロフェナク アシル グルクロニド: 非ステロイド性抗炎症薬の代謝産物。

イブプロフェン アシル グルクロニド: 一般的な鎮痛解熱剤および抗炎症薬の代謝産物.

独自性: フェブキソスタット アシル グルクロニドは、キサンチンオキシダーゼの選択的阻害と非プリン構造によって特徴付けられます。 アロプリノールなどのプリン類似体とは異なり、フェブキソスタットとその代謝産物は、プリン代謝を阻害せず、特定の副作用のリスクを軽減します .

生化学分析

Biochemical Properties

Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .

Cellular Effects

The effects of this compound on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its role in reducing uric acid levels

Metabolic Pathways

This compound is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .

Transport and Distribution

This compound is likely distributed within cells and tissues via standard metabolic processes

準備方法

合成経路と反応条件: フェブキソスタット アシル グルクロニドの合成には、フェブキソスタットとグルクロン酸の酵素的抱合が含まれます。 この反応は、一般的にUGT1A1、UGT1A3、UGT1A9、UGT2B7などのウリジン二リン酸グルクロン酸転移酵素によって触媒されます . 反応条件は、一般的に、酵素活性を促進するために生理学的pHおよび温度での水性環境を含みます。

工業的製造方法: フェブキソスタット アシル グルクロニドの工業的製造は、同様の酵素的プロセスに従いますが、より大規模に行われます。 このプロセスには、酵素活性の最適な条件を維持し、フェブキソスタットをアシルグルクロニド型に効率的に変換するためにバイオリアクターを使用することが含まれます。 次に、生成物はクロマトグラフィー技術を使用して精製され、所望の純度と濃度が得られます .

化学反応の分析

反応の種類: フェブキソスタット アシル グルクロニドは、主に加水分解とトランスアシル化反応を起こします。 加水分解は、グルクロニド抱合体の分解につながり、母体化合物であるフェブキソスタットとグルクロン酸が放出されます .

一般的な試薬と条件:

加水分解: 通常、水性環境で行われ、β-グルクロニダーゼなどの酵素によって触媒されます。

トランスアシル化: 生物学的巨大分子の求核攻撃を伴い、グルクロニドから求核剤へのアシル基の転移が起こります.

主要な生成物:

加水分解: フェブキソスタットとグルクロン酸を生成します。

トランスアシル化: アシル化された巨大分子と遊離グルクロン酸を生成します.

4. 科学研究への応用

フェブキソスタット アシル グルクロニドは、科学研究においていくつかの用途があります。

化学: グルクロニド化プロセスとアシルグルクロニドの安定性を研究するためのモデル化合物として使用されます。

生物学: 薬物代謝における役割と生物学的巨大分子との潜在的な相互作用について調査されています。

医学: 薬物動態学的特性と薬物相互作用における潜在的な影響について探求されています。

科学的研究の応用

Febuxostat Acyl Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation processes and the stability of acyl glucuronides.

Biology: Investigated for its role in drug metabolism and potential interactions with biological macromolecules.

Medicine: Explored for its pharmacokinetic properties and potential implications in drug-drug interactions.

類似化合物との比較

Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.

Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.

Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.

Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

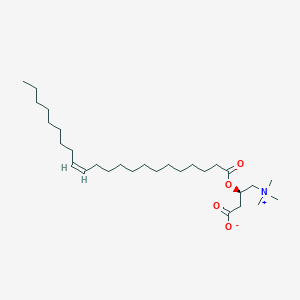

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747779 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351692-92-6 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?

A1: this compound is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, this compound constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.

Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?

A2: While this compound represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)